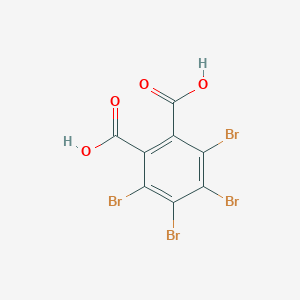

Tetrabromophthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetrabromophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRDTMSOGDWMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13654-74-5 (aluminum salt), 18824-74-3 (di-potassium salt), 18824-79-8 (nickel salt), 25357-79-3 (di-hydrochloride salt), 68084-31-1 (magnesium salt) | |

| Record name | Tetrabromophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013810838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8043781 | |

| Record name | Tetrabromophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13810-83-8 | |

| Record name | Tetrabromophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13810-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013810838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabromophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABROMOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97IHX0537R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Tetrabromophthalic Anhydride from Phthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tetrabromophthalic anhydride, a critical reactive flame retardant and intermediate in the production of other commercially important chemicals. The primary synthesis route involves the direct bromination of phthalic anhydride. This document details the prevalent methodologies, including reaction conditions, catalytic systems, and purification protocols. Quantitative data from various sources are summarized for comparative analysis. Detailed experimental procedures are provided, alongside graphical representations of the reaction pathway and experimental workflow to facilitate understanding and implementation in a laboratory or industrial setting.

Introduction

Tetrabromophthalic anhydride (TBPA) is a highly effective aromatic bromine source utilized primarily as a reactive flame retardant in a variety of polymers, including unsaturated polyesters and epoxy resins.[1] Its stable chemical structure and high bromine content contribute to its efficacy in reducing the flammability of materials. Beyond its application as a flame retardant, TBPA serves as a key intermediate in the synthesis of other flame retardants and specialized chemicals.

The industrial production of TBPA predominantly relies on the electrophilic substitution of phthalic anhydride with bromine in the presence of a strong acid and, frequently, a halogenation catalyst. This guide will explore the common synthesis methodologies, focusing on the reaction chemistry, process parameters, and purification techniques.

Reaction Chemistry and Mechanisms

The synthesis of tetrabromophthalic anhydride from phthalic anhydride is an electrophilic aromatic substitution reaction. The aromatic ring of phthalic anhydride, which is deactivated by the electron-withdrawing anhydride group, requires harsh reaction conditions to achieve full bromination. The overall reaction is as follows:

C₈H₄O₃ + 4Br₂ → C₈Br₄O₃ + 4HBr

The reaction is typically carried out in a strong acidic medium, such as fuming sulfuric acid (oleum) or concentrated sulfuric acid, which acts as both a solvent and a catalyst. The acid protonates the bromine molecule, increasing its electrophilicity and facilitating the attack on the aromatic ring. The presence of a Lewis acid catalyst, such as iodine or iron, can further enhance the reaction rate by polarizing the bromine molecule.

Synthesis Methodologies

Several methods for the synthesis of tetrabromophthalic anhydride have been reported, with the primary variations being the solvent system and the catalyst employed.

Bromination in Fuming Sulfuric Acid (Oleum)

One of the most common industrial methods involves the use of fuming sulfuric acid (oleum) as the reaction medium. The high concentration of sulfur trioxide in oleum helps to drive the reaction to completion and also oxidizes the hydrogen bromide byproduct back to bromine, which can participate in the reaction.

Bromination in Concentrated Sulfuric Acid with an Oxidizing Agent

An alternative approach utilizes concentrated sulfuric acid in conjunction with an oxidizing agent, such as hydrogen peroxide.[1][2] In this process, the hydrogen peroxide continuously oxidizes the hydrogen bromide formed during the reaction back to bromine. This method avoids the use of fuming sulfuric acid, which can be advantageous from a materials handling perspective.

Bromination in Concentrated Nitric Acid

A less common but effective method employs concentrated nitric acid as the reaction medium.[3] This method has been shown to produce tetrabromophthalic anhydride in good yields.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods.

Table 1: Reaction Conditions for Tetrabromophthalic Anhydride Synthesis

| Parameter | Method 1: Oleum | Method 2: H₂SO₄/H₂O₂ | Method 3: Nitric Acid |

| Solvent | Fuming Sulfuric Acid (Oleum, 20-80% SO₃) | Concentrated Sulfuric Acid (>90%) | Concentrated Nitric Acid |

| Brominating Agent | Bromine | Bromine and Hydrogen Peroxide (70%) | Bromine |

| Catalyst | Iodine, Iron Powder | Iodine | Not specified |

| Temperature | 50 - 110 °C | 50 - 110 °C | 50 - 65 °C |

| Reaction Time | Several hours | 1 hour (post-addition) | 22 hours |

| Molar Ratio (Br₂:Phthalic Anhydride) | 2.01 - 2.1 : 1 | ≥ 2 : 1 | Stoichiometric excess |

| Molar Ratio (H₂O₂:Phthalic Anhydride) | N/A | 2 - 4 : 1 | N/A |

| Molar Ratio (H₂SO₄:Phthalic Anhydride) | N/A | 10 - 60 : 1 | N/A |

| Reported Yield | 95% | 89% | 79% |

Experimental Protocols

The following are representative experimental protocols for the synthesis of tetrabromophthalic anhydride.

Protocol 1: Bromination in Fuming Sulfuric Acid

This protocol is based on a method yielding a high purity product.[4]

Materials:

-

Phthalic anhydride

-

Fuming sulfuric acid (60% oleum)

-

Bromine

-

Tin (IV) chloride (catalyst)

-

Sodium hydroxide solution (25%)

-

Hydrochloric acid solution (30%)

-

Activated charcoal

-

Ethyl acetate

Procedure:

-

To a suitable reactor, add 50g of fuming sulfuric acid.

-

Slowly add 10g of phthalic anhydride while stirring until completely dissolved.

-

Add 0.1g of tin (IV) chloride catalyst and continue stirring to ensure homogeneity.

-

The reaction is carried out in three temperature stages with staged addition of bromine:

-

Stage 1: Maintain the temperature at 30°C and add 5g of bromine over 4 hours.

-

Stage 2: Increase the temperature to 60°C and add another 5g of bromine over 4 hours.

-

Stage 3: Increase the temperature to 80°C and add 4g of bromine over 5 hours. In this stage, add 0.5g of tetrabromophthalic anhydride seed crystals.

-

-

After the reaction is complete, cool the mixture to 50°C and filter the precipitate.

-

The filter cake is then added to a 25% sodium hydroxide solution at 80°C, adjusting the pH to 8.

-

Add 0.5g of activated charcoal and stir.

-

Filter the mixture and acidify the filtrate with 30% hydrochloric acid to a pH of 0.1 at 93°C.

-

Cool to room temperature and extract the crude tetrabromophthalic acid with 50g of ethyl acetate.

-

The ethyl acetate is distilled off under vacuum, and the resulting solid is dehydrated by heating at 150°C to yield the final tetrabromophthalic anhydride product.

Protocol 2: Bromination in Concentrated Sulfuric Acid with Hydrogen Peroxide

This protocol is based on a patented method that avoids the use of oleum.[2]

Materials:

-

Phthalic anhydride

-

Concentrated sulfuric acid

-

Bromine

-

70% Hydrogen peroxide

-

Iodine (catalyst)

-

Methanol

Procedure:

-

Prepare a solution of phthalic anhydride in concentrated sulfuric acid in a reaction vessel.

-

Add a catalytic amount of iodine.

-

Gradually add bromine and a mixture of 70% hydrogen peroxide and concentrated sulfuric acid to the phthalic anhydride solution.

-

Maintain the temperature between 64°C and 66°C during the bromine addition.

-

Maintain the temperature between 65°C and 80°C during the hydrogen peroxide mixture addition.

-

After the additions are complete, heat the mixture at 100°C for 1 hour.

-

Cool the reaction mixture.

-

Filter the precipitated tetrabromophthalic anhydride.

-

Wash the product first with water and then with a mixture of equal parts by weight of water and methanol.

-

Dry the final product.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of tetrabromophthalic anhydride.

Experimental Workflow

References

- 1. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3875186A - Process for the production of tetrabromophthalic anhydride - Google Patents [patents.google.com]

- 3. Aromatic Bromination in Concentrated Nitric Acid [scirp.org]

- 4. Tetrabromophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Core Mechanisms of Action of Brominated Flame Retardants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated flame retardants (BFRs) are a class of organobromine compounds extensively used to reduce the flammability of a wide range of consumer and industrial products. While effective in fire prevention, there is growing concern over their environmental persistence, bioaccumulation, and potential adverse effects on human health. This technical guide provides a comprehensive overview of the core mechanisms of action of BFRs, with a focus on their interactions with biological systems. We delve into the molecular and cellular pathways through which BFRs exert their endocrine-disrupting and neurotoxic effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Brominated flame retardants (BFRs) encompass a diverse group of chemicals added to polymers used in electronics, textiles, furniture, and building materials to meet fire safety standards.[1][2] Their primary function in preventing fires is well-documented and involves interference with the combustion process in both the gas and solid phases. However, the very properties that make them effective flame retardants, such as their chemical stability, also contribute to their persistence in the environment and accumulation in biological tissues.[3]

Human exposure to BFRs can occur through various pathways, including ingestion of contaminated food and dust, inhalation, and dermal contact.[3] A growing body of evidence from in vitro and in vivo studies suggests that BFRs can act as endocrine-disrupting chemicals (EDCs) and neurotoxicants, interfering with hormonal signaling, neuronal development, and function.[3][4][5] Understanding the molecular mechanisms underlying these toxic effects is crucial for assessing their health risks and for the development of safer alternatives.

This guide will explore the multifaceted mechanisms of action of BFRs, focusing on their biological activities relevant to human health.

Endocrine-Disrupting Mechanisms of Action

BFRs can interfere with the endocrine system at multiple levels, affecting the synthesis, transport, and action of various hormones, most notably thyroid hormones, estrogens, and androgens.[4][6]

Disruption of the Thyroid Hormone System

The structural similarity of some BFRs and their metabolites to thyroid hormones (THs) is a key factor in their ability to disrupt the thyroid system.[6] This disruption can occur through several mechanisms:

-

Inhibition of Thyroid Hormone Transport: Certain BFRs, particularly hydroxylated metabolites of polybrominated diphenyl ethers (PBDEs), can competitively bind to thyroid hormone transport proteins, such as transthyretin (TTR).[6][7] This can displace thyroxine (T4) from TTR, leading to reduced circulating levels of T4.[6]

-

Alteration of Thyroid Hormone Metabolism: BFRs can inhibit the activity of enzymes involved in the metabolism of thyroid hormones, such as sulfotransferases (SULTs).[8] By inhibiting SULTs, BFRs can decrease the sulfation and subsequent elimination of thyroid hormones, potentially altering their intracellular concentrations.[8]

-

Interaction with Thyroid Hormone Receptors: Some BFRs have been shown to interact with thyroid hormone receptors (TRs), acting as either agonists or antagonists, thereby interfering with the normal transcriptional regulation of thyroid hormone-responsive genes.[9]

Interference with Estrogen and Androgen Signaling

BFRs can also impact the signaling pathways of steroid hormones, including estrogens and androgens.

-

Estrogen Receptor Interaction: Some lower-brominated PBDEs can act as agonists for the estrogen receptor (ER), mimicking the effects of estradiol.[9] Conversely, some hydroxylated PBDEs can act as ER antagonists.[9]

-

Inhibition of Estradiol Sulfotransferase (E2SULT): Certain BFRs are potent inhibitors of E2SULT, an enzyme responsible for the sulfation and inactivation of estradiol.[9] Inhibition of this enzyme can lead to increased bioavailability of endogenous estrogens.[9][10]

-

Androgen Receptor Antagonism: Several BFRs have been identified as antagonists of the androgen receptor (AR), blocking the action of androgens like testosterone.[11]

Neurotoxic Mechanisms of Action

Exposure to BFRs, particularly during critical developmental windows, has been linked to neurodevelopmental deficits.[5] The mechanisms underlying BFR-induced neurotoxicity are complex and involve multiple pathways.

-

Oxidative Stress: Some BFRs can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage in neuronal cells.[5]

-

Mitochondrial Dysfunction: BFRs have been shown to interfere with mitochondrial function, leading to impaired energy production and the initiation of apoptosis (programmed cell death).[5]

-

Disruption of Calcium Homeostasis: BFRs can disrupt intracellular calcium signaling, which is critical for neurotransmission and synaptic plasticity.[5]

-

Alterations in Neurotransmitter Systems: BFRs can affect the levels and function of various neurotransmitters, further contributing to their neurotoxic effects.

Quantitative Data on BFR Activity

The following tables summarize key quantitative data on the endocrine-disrupting and toxic effects of various BFRs from in vitro and in vivo studies.

Table 1: In Vitro Endocrine-Disrupting Activity of Selected BFRs

| Compound | Assay | Endpoint | IC50 / EC50 (µM) | Reference |

| BDE-19 | AR CALUX | Antagonism | < 0.1 | [8] |

| BDE-100 | AR CALUX | Antagonism | < 0.1 | [8] |

| BDE-19 | PR CALUX | Antagonism | 0.8 | [8] |

| 6OH-BDE-47 | ER CALUX | Antagonism | 0.5 | [6] |

| BDE-19 | ER CALUX | Agonism | 2.4 | [6] |

| TBBPA | E2SULT Inhibition | Inhibition | 0.016 | [6] |

| 2,4,6-TBP | TTR Binding | Competition | < 0.1 | [6] |

| TBBPA | TTR Binding | Competition | < 0.1 | [6] |

| TBB | GR CALUX | Antagonism | 1.9 | [5] |

| TBPH | GR CALUX | Antagonism | 0.3 | [5] |

Table 2: Acute Toxicity of Selected BFRs in Zebrafish Embryos

| Compound | LC50 (ppm) at 168 hpf | Reference |

| TBBPA | 1.45 | [4] |

| TBBPA-OHEE | 2.2 | [4] |

| PBCH | >2.2 | [4] |

| TBB | ~5 | [4] |

| HBCD | ~8 | [4] |

| HBB | ~12 | [4] |

| PHT4 | 18 | [4] |

| TBPH | >20 | [4] |

| DBNPG | >20 | [4] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Assays for Endocrine Disruption

These are reporter gene assays used to screen for agonist and antagonist activity of chemicals on nuclear receptors.[12][13][14]

-

Principle: Cells are genetically modified to contain a hormone-responsive element linked to a luciferase reporter gene. Binding of an agonist to the receptor activates transcription of the luciferase gene, leading to light production. Antagonists block this effect.

-

Procedure Outline:

-

Culture and plate the appropriate cell line (e.g., T47D for ER-CALUX, U2OS for AR-CALUX) in 96-well plates.

-

After cell attachment, expose them to a range of concentrations of the test BFR, alone (for agonist testing) or in combination with a known receptor agonist (for antagonist testing).

-

Incubate for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

-

This competitive binding assay measures the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand from TTR.[15][16][17]

-

Principle: A labeled ligand (e.g., [¹²⁵I]-T4 or a fluorescent T4 derivative) is incubated with TTR. The amount of bound label is measured. In the presence of a competing BFR, the amount of bound labeled ligand decreases.

-

Procedure Outline:

-

Incubate human TTR with a labeled T4 ligand in a buffer solution.

-

Add a range of concentrations of the test BFR.

-

After incubation to reach equilibrium, separate the bound and free labeled ligand using methods like gel filtration or by measuring changes in fluorescence polarization.

-

Quantify the amount of bound label.

-

Determine the IC50 value of the BFR from the competitive binding curve.

-

This assay measures the ability of a test compound to inhibit the enzymatic activity of E2SULT.[18][19]

-

Principle: The assay measures the conversion of [³H]-estradiol to [³H]-estradiol sulfate by E2SULT in the presence of the cofactor PAPS. An inhibitor will reduce the rate of this reaction.

-

Procedure Outline:

-

Prepare a reaction mixture containing recombinant human SULT1E1, [³H]-estradiol, and the cofactor PAPS in a suitable buffer.

-

Add a range of concentrations of the test BFR.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction and separate the unreacted [³H]-estradiol from the water-soluble [³H]-estradiol sulfate using liquid-liquid extraction.

-

Quantify the amount of [³H]-estadiol sulfate formed using liquid scintillation counting.

-

Calculate the IC50 value of the BFR from the inhibition curve.

-

In Vivo Assays

The zebrafish embryo is a widely used in vivo model for assessing the developmental toxicity of chemicals.[4][20][21][22][23]

-

Principle: Zebrafish embryos are exposed to test chemicals, and various developmental and toxicological endpoints are monitored over a period of several days.

-

Procedure Outline:

-

Collect freshly fertilized zebrafish embryos.

-

Place individual embryos in the wells of a 96-well plate containing embryo medium.

-

Expose the embryos to a range of concentrations of the BFR.

-

Incubate the plates at 28.5°C for up to 120 or 168 hours post-fertilization (hpf).

-

Observe the embryos daily under a microscope to assess mortality, hatching rates, and morphological abnormalities.

-

At specific time points, other endpoints such as heart rate, locomotor activity, and biochemical markers (e.g., acetylcholinesterase and glutathione-S-transferase activity) can be measured.

-

Calculate the LC50 value based on the mortality data.

-

This assay measures the activity of AChE, an important enzyme in the nervous system, in zebrafish larvae exposed to BFRs.[24][25][26]

-

Principle: The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.

-

Procedure Outline:

-

Homogenize zebrafish larvae in a suitable buffer.

-

Centrifuge the homogenate to obtain the supernatant containing the enzyme.

-

In a 96-well plate, add the supernatant, DTNB, and acetylthiocholine iodide.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the AChE activity based on the rate of color change.

-

This assay measures the activity of GST, an enzyme involved in detoxification and the response to oxidative stress.[1][21][27][28]

-

Principle: The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The product of this reaction can be measured spectrophotometrically at 340 nm.

-

Procedure Outline:

-

Homogenize zebrafish larvae in a suitable buffer.

-

Centrifuge the homogenate to obtain the supernatant.

-

In a 96-well plate, add the supernatant, GSH, and CDNB.

-

Measure the increase in absorbance at 340 nm over time using a microplate reader.

-

Calculate the GST activity based on the rate of the reaction.

-

Conclusion

The evidence presented in this technical guide highlights the significant potential of brominated flame retardants to act as endocrine disruptors and neurotoxicants. Their ability to interfere with critical hormonal signaling pathways, including the thyroid, estrogen, and androgen systems, raises concerns about their impact on human health, particularly during sensitive developmental stages. Furthermore, the multifaceted mechanisms of BFR-induced neurotoxicity, involving oxidative stress, mitochondrial dysfunction, and disruption of calcium homeostasis, underscore the complexity of their adverse effects on the nervous system.

The quantitative data and detailed experimental protocols provided herein offer a valuable resource for researchers and scientists working to further elucidate the mechanisms of BFR toxicity, assess the risks associated with exposure, and develop safer alternatives. For drug development professionals, an understanding of how these environmental chemicals interact with key biological targets, such as nuclear receptors and metabolic enzymes, can provide insights into potential off-target effects of new chemical entities and inform the design of more selective and safer therapeutic agents. Continued research into the intricate mechanisms of action of BFRs is essential for protecting human health and the environment.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. library.dphen1.com [library.dphen1.com]

- 3. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 4. Evaluation of Common Use Brominated Flame Retardant (BFR) Toxicity Using a Zebrafish Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Ecotoxicity of Fire Retardants to Zebrafish (Danio rerio) in Early Life Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. elkbiotech.com [elkbiotech.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Sample preparation method for the ER-CALUX bioassay screening of (xeno-)estrogenic activity in sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimization and prevalidation of the in vitro ERalpha CALUX method to test estrogenic and antiestrogenic activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transthyretin-Binding Activity of Complex Mixtures Representing the Composition of Thyroid-Hormone Disrupting Contaminants in House Dust and Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. repub.eur.nl [repub.eur.nl]

- 19. Sulfonation of 17β-estradiol and inhibition of sulfotransferase activity by polychlorobiphenylols and celecoxib in Channel catfish, Ictalurus punctatus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Brief guidelines for zebrafish embryotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 24. Acetylcholinesterase (AChE) Activity in Embryos of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Zebrafish AchE(Acetylcholinesterase) ELISA Kit [elkbiotech.com]

- 26. researchgate.net [researchgate.net]

- 27. Glutathione S-Transferase P Influences Redox Homeostasis and Response to Drugs that Induce the Unfolded Protein Response in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Glutathione S-Transferase Protein Expression in Different Life Stages of Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of Tetrabromophthalic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabromophthalic acid, a brominated aromatic compound, is a significant molecule in the fields of materials science and toxicology. Primarily known as a metabolite of various brominated flame retardants (BFRs), its detection and characterization are crucial for understanding the environmental fate and biological impact of these widely used chemicals. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and analytical methodologies. While direct interactions with cellular signaling pathways are not extensively documented, this guide explores the broader context of endocrine disruption by related brominated compounds, offering insights into potential toxicological mechanisms.

Chemical and Physical Properties

This compound is a derivative of phthalic acid where the four hydrogen atoms on the benzene ring have been substituted with bromine atoms. This substitution significantly influences its chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 13810-83-8 | N/A |

| Molecular Formula | C₈H₂Br₄O₄ | N/A |

| Molecular Weight | 481.72 g/mol | N/A |

| Appearance | Pale yellow crystalline solid (commercial form of its anhydride) | [1] |

| Solubility | Insoluble in water (anhydride form) | [1] |

Synthesis and Experimental Protocols

This compound is typically prepared from its precursor, Tetrabromophthalic anhydride (TBPA). The synthesis of TBPA followed by its conversion to the crude acid is a common laboratory procedure.

Synthesis of Tetrabromophthalic Anhydride (TBPA)

A widely used method for the synthesis of TBPA involves the bromination of phthalic anhydride.

Experimental Protocol:

-

Reaction Setup: In a suitable reactor, dissolve phthalic anhydride in fuming sulfuric acid (oleum).

-

Bromination: Gradually add bromine to the reaction mixture at a controlled temperature. The reaction is typically carried out in the presence of a catalyst, such as iodine or iron powder.

-

Reaction Conditions: The reaction temperature is maintained at an elevated level to facilitate the bromination process.

-

Work-up: After the reaction is complete, the mixture is cooled, and the solid TBPA is separated by filtration.

-

Purification: The crude TBPA is washed with water and then with a mixture of water and methanol to remove impurities. The purified product is then dried under reduced pressure.[2]

Conversion of Tetrabromophthalic Anhydride to this compound

The anhydride can be hydrolyzed to the corresponding dicarboxylic acid.

Experimental Protocol:

-

Hydrolysis: The filter cake of TBPA obtained from the synthesis is added to an aqueous solution of sodium hydroxide.

-

Purification: The solution is treated with activated charcoal to remove colored impurities and then filtered.

-

Acidification: The filtrate is acidified with hydrochloric acid to precipitate the crude this compound.

-

Extraction: The crude acid is then extracted with a suitable organic solvent, such as ethyl acetate.

-

Isolation: The solvent is removed under vacuum to yield the crude this compound.[3]

Analytical Methodologies

The characterization and quantification of this compound and its precursor are essential for quality control and toxicological studies.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a suitable starting point for method development.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The 1H and 13C NMR spectra of Tetrabromophthalic anhydride have been reported and can be used as a reference for the characterization of the acid.[6][7][8] The aromatic region of the 1H NMR spectrum of the anhydride is complex due to the AA'BB' spin system of the protons on the benzene ring.[8]

Toxicological Profile and Potential Signaling Pathway Interactions

Direct studies on the interaction of this compound with specific cellular signaling pathways are limited. However, its role as a metabolite of brominated flame retardants (BFRs) places it in the context of endocrine-disrupting chemicals.

Many BFRs and their metabolites have been shown to interfere with various endocrine pathways, including those mediated by nuclear receptors.[9][10]

Endocrine Disruption and Nuclear Receptors

Endocrine-disrupting chemicals can exert their effects by interacting with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.[11] Key nuclear receptors that are often implicated in endocrine disruption include:

-

Estrogen Receptors (ERs): Some phenols and BFRs have been shown to act as agonists or antagonists of ERα.[12][13]

-

Androgen Receptor (AR): Several phenolic compounds have demonstrated antagonistic activity towards the AR.[12]

-

Progesterone Receptor (PR): Certain brominated compounds have been identified as PR antagonists.[12]

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are crucial regulators of lipid metabolism and energy homeostasis.[14][15][16][17][18] Phthalates, which are structurally related to this compound, have been shown to affect the PPAR signaling pathway.[10][19]

Given the structural similarities to other known endocrine disruptors, it is plausible that this compound could interact with one or more of these nuclear receptor signaling pathways. However, further research is required to establish any direct interactions and their functional consequences.

Logical Relationship of Potential Endocrine Disruption

The following diagram illustrates the potential logical flow of how a compound like this compound, as a metabolite of a BFR, could potentially lead to endocrine disruption.

Conclusion

This compound is a key compound in the study of brominated flame retardants and their environmental and toxicological impact. While detailed experimental protocols for its purification and direct evidence of its interaction with specific signaling pathways are still emerging areas of research, this guide provides a solid foundation based on the available scientific literature. The synthesis from its anhydride is well-established, and analytical methods can be adapted from related compounds. The potential for endocrine disruption via interaction with nuclear receptors warrants further investigation to fully understand the biological activity of this important metabolite. Researchers and professionals in drug development and toxicology are encouraged to build upon this knowledge to further elucidate the role of this compound in biological systems.

References

- 1. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3875186A - Process for the production of tetrabromophthalic anhydride - Google Patents [patents.google.com]

- 3. Tetrabromophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 4. Separation of Tetrabromophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. helixchrom.com [helixchrom.com]

- 6. Tetrabromophthalic anhydride(632-79-1) 13C NMR [m.chemicalbook.com]

- 7. 4-BROMO PHTHALIC ANHYDRUS(86-90-8) 1H NMR spectrum [chemicalbook.com]

- 8. chemicalpapers.com [chemicalpapers.com]

- 9. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]

- 11. Targeting Nuclear Receptors with Marine Natural Products [mdpi.com]

- 12. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural binding interactions of tetrabromobisphenol A with sex steroid nuclear receptors and sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis | MDPI [mdpi.com]

- 18. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Decomposition Pathway of Tetrabromophthalic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of tetrabromophthalic acid (TBPAcid), a compound of significant interest in materials science and environmental research due to its use as a reactive flame retardant. Understanding its behavior at elevated temperatures is crucial for predicting the formation of potentially hazardous byproducts and for the development of safer materials. This document synthesizes findings from various experimental studies, presenting quantitative data, detailed experimental protocols, and visual representations of the decomposition process.

Introduction

This compound, and its more commonly used derivative, tetrabromophthalic anhydride (TBPA), are incorporated into polymers such as unsaturated polyesters and epoxy resins to impart fire-retardant properties. During thermal stress, these compounds decompose and release bromine-containing species that interfere with the combustion process in the gas phase. However, the decomposition can also lead to the formation of harmful substances, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). A thorough understanding of the decomposition mechanism is therefore essential for assessing the environmental and health impacts of materials containing these flame retardants.

Thermal Decomposition Profile

The thermal decomposition of this compound is a multi-stage process that is highly dependent on the surrounding atmosphere (e.g., inert or oxidative) and the presence of other materials. Thermogravimetric analysis (TGA) is a key technique for elucidating this process by measuring the mass loss of a sample as a function of temperature.

Key Decomposition Stages

Studies on related polybrominated compounds reveal a general pattern of decomposition that can be applied to this compound. The process typically involves:

-

Initial Decomposition: This stage often involves the decarboxylation of the acid groups and the initial cleavage of C-Br bonds. For compounds containing ester linkages derived from TBPA, the initial mass loss is associated with the volatilization of these ester groups.

-

Main Decomposition: This is characterized by the primary breakdown of the aromatic ring structure and the release of the bulk of the bromine content, primarily as hydrogen bromide (HBr).

-

Char Formation: At higher temperatures, a stable carbonaceous char may be formed.

Quantitative Decomposition Data

The following table summarizes typical quantitative data obtained from the thermogravimetric analysis of materials containing tetrabromophthalate structures. It is important to note that the exact temperatures and mass loss percentages can vary depending on the specific chemical matrix and experimental conditions.

| Parameter | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Onset of Decomposition (Tonset) | 250 - 350 | - | Initial breakdown of the molecule |

| First Stage Decomposition (Tmax1) | 300 - 400 | 20 - 40 | Decarboxylation, initial HBr release |

| Second Stage Decomposition (Tmax2) | 400 - 550 | 30 - 50 | Major HBr release, aromatic ring cleavage |

| Final Residue at 600°C | > 600 | 10 - 30 | Char formation |

Decomposition Products

The thermal decomposition of this compound and its derivatives yields a complex mixture of gaseous products. The identification of these products is typically achieved using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) and Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Major Gaseous Products

-

Hydrogen Bromide (HBr): The primary bromine-containing species released, which acts as a flame inhibitor in the gas phase.

-

Carbon Dioxide (CO2): A result of the decarboxylation of the carboxylic acid groups.

-

Water (H2O): Formed from the reaction of hydrogen and oxygen atoms.

-

Carbon Monoxide (CO): A product of incomplete combustion.

Brominated Organic Products

The pyrolysis of tetrabromophthalic structures can also lead to the formation of various brominated aromatic compounds. The presence of these precursors is a key concern due to their potential to form PBDDs and PBDFs.

| Product Category | Specific Compounds |

| Brominated Phenols | 2,4,6-tribromophenol, dibromophenols |

| Brominated Benzenes | Monobromobenzene, dibromobenzenes |

| Polybrominated Dibenzofurans (PBDFs) | Various congeners |

| Polybrominated Dibenzo-p-dioxins (PBDDs) | Various congeners |

The formation of PBDD/Fs is a significant environmental concern, as these compounds are persistent organic pollutants with high toxicity. Their formation is influenced by factors such as temperature, oxygen concentration, and the presence of metal catalysts.

Experimental Methodologies

The study of the thermal decomposition of this compound relies on a suite of advanced analytical techniques. The following sections detail the typical experimental protocols for the key methods cited.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Protocol:

-

A small sample (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10, 20, or 30 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically nitrogen for pyrolysis studies or air for oxidative decomposition studies, with a constant flow rate (e.g., 50 mL/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine onset decomposition temperatures, peak decomposition temperatures, and mass loss at each stage.

-

TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

-

Objective: To identify the gaseous products evolved during thermal decomposition.

-

Instrumentation: A TGA instrument coupled to an FTIR spectrometer via a heated transfer line and gas cell.

-

Protocol:

-

The TGA experiment is performed as described above.

-

The evolved gases from the TGA furnace are continuously transferred to a heated gas cell within the FTIR spectrometer through a heated transfer line (e.g., maintained at 250-300°C to prevent condensation).

-

FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA run.

-

The resulting spectra are analyzed to identify the functional groups and, consequently, the chemical nature of the evolved gases by comparing the spectra to reference libraries.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

-

Objective: To separate and identify the individual volatile and semi-volatile organic compounds produced during pyrolysis at a specific temperature.

-

Instrumentation: A pyrolyzer unit connected to a gas chromatograph coupled with a mass spectrometer.

-

Protocol:

-

A small amount of the sample is placed in a pyrolysis tube.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) in an inert atmosphere (e.g., helium).

-

The resulting pyrolysis products are swept into the GC column.

-

The compounds are separated based on their boiling points and affinity for the stationary phase in the GC column.

-

The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are used to identify the individual compounds by comparison with mass spectral libraries.

-

Visualizing the Decomposition Pathway and Workflows

The following diagrams, created using the DOT language, illustrate the proposed thermal decomposition pathway of this compound and the typical experimental workflows for its analysis.

Caption: Proposed thermal decomposition pathway of this compound.

Caption: Experimental workflow for TGA-FTIR analysis.

Caption: Experimental workflow for Py-GC/MS analysis.

Conclusion

The thermal decomposition of this compound is a complex process involving multiple stages and leading to the formation of a wide array of products. While it serves as an effective flame retardant through the release of HBr, its decomposition pathway also presents the potential for the formation of hazardous polybrominated dioxins and furans. A comprehensive understanding of this pathway, facilitated by analytical techniques such as TGA, TGA-FTIR, and Py-GC/MS, is paramount for the design of safer, next-generation flame-retardant materials and for accurately assessing the environmental risks associated with the lifecycle of products containing this compound. Further research is warranted to fully elucidate the kinetics and mechanisms of PBDD/F formation from this compound under various real-world conditions.

An In-depth Technical Guide on the Environmental Fate and Persistence of Tetrabromophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabromophthalic acid (TBPA) is a key degradation product of several widely used brominated flame retardants (BFRs). Due to its chemical structure, TBPA is characterized by high persistence in the environment. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and persistence of TBPA, including its formation, potential degradation pathways, and partitioning behavior in various environmental compartments. While experimental data for TBPA is limited, this guide synthesizes available information, predicted data from well-established models, and read-across data from structurally similar compounds to provide a thorough assessment.

Introduction to this compound (TBPA)

This compound (C₈H₂Br₄O₄, CAS No. 13810-83-8) is an aromatic carboxylic acid containing four bromine atoms on the benzene ring. It is not typically produced or used commercially in large quantities itself. Instead, its primary environmental relevance stems from its role as a stable metabolite and degradation product of larger BFRs, such as bis(2-ethylhexyl) tetrabromophthalate (TBPH) and other tetrabromophthalate esters. The anhydride form, tetrabromophthalic anhydride, is used as a reactive flame retardant and rapidly hydrolyzes to TBPA in the presence of water.[1][2][3] Given the widespread use of its parent compounds in consumer products, the potential for continuous release of TBPA into the environment is significant. Understanding its environmental fate is crucial for assessing its long-term ecological risks.

Physicochemical Properties and Partitioning Behavior

The environmental partitioning of a chemical is governed by its physicochemical properties. Due to a lack of extensive experimental data for TBPA, the following table includes predicted values from the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™, a widely used and validated set of predictive models.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | EPI Suite™ Module | Significance for Environmental Fate |

| Molecular Weight | 481.71 g/mol | - | Influences transport and diffusion. |

| LogKow (Octanol-Water Partition Coefficient) | 4.13 | KOWWIN™ | Indicates a moderate potential for bioaccumulation in fatty tissues. |

| Water Solubility | 19.3 mg/L at 25°C | WSKOWWIN™ | Low to moderate water solubility affects its mobility in aquatic systems. |

| Soil Adsorption Coefficient (Koc) | 1,482 L/kg | KOCWIN™ | Suggests moderate to low mobility in soil and a tendency to adsorb to organic matter. |

| Henry's Law Constant | 1.15 x 10⁻¹⁰ atm-m³/mol at 25°C | HENRYWIN™ | Indicates that volatilization from water or moist soil is not a significant fate process. |

Source: Predicted values were obtained using the EPI Suite™ model.

The predicted LogKow of 4.13 suggests that TBPA has a moderate tendency to partition from water into organic phases, such as the fatty tissues of organisms. However, the EPA's TSCA Work Plan for the brominated phthalates cluster ranks TBPA as having a low bioaccumulation potential (B1).[1] Its water solubility is predicted to be low, which, combined with a moderate Koc value, indicates that in soil and sediment, TBPA is likely to be moderately mobile and partition to the solid phase. Its very low predicted Henry's Law constant suggests that it will not readily volatilize from aquatic or terrestrial environments.

Environmental Persistence

Available data and model predictions consistently point towards the high persistence of this compound in the environment.

Biodegradation

Direct experimental studies on the biodegradation of TBPA are scarce. However, a study on its immediate precursor, tetrabromophthalic anhydride, which rapidly hydrolyzes to TBPA, showed no degradation over a 28-day period.[1] This strongly suggests that TBPA is resistant to microbial degradation.

The US EPA's TSCA Work Plan for the brominated phthalates cluster has classified this compound as having high persistence (P3).[1] Predictive models from EPI Suite™ also indicate that TBPA is not readily biodegradable.

Table 2: Predicted Biodegradation of this compound

| Model Prediction | Result | EPI Suite™ Module | Interpretation |

| Aerobic Biodegradation Probability | 0.0003 | BIOWIN™ | Very low probability of rapid aerobic biodegradation. |

| Ultimate Biodegradation Timeline | Recalcitrant | BIOWIN™ | Not expected to undergo significant ultimate degradation. |

| Primary Biodegradation Timeline | Weeks | BIOWIN™ | If any primary degradation occurs, it is predicted to be a slow process. |

Source: Predicted values were obtained using the EPI Suite™ model.

For comparison, the un-halogenated parent compound, phthalic acid, can be biodegraded by various microorganisms, although the rates can be slow.[4][5] The presence of four bromine atoms on the aromatic ring of TBPA is expected to significantly hinder microbial attack, a common characteristic of highly halogenated organic compounds.

Abiotic Degradation

As a dicarboxylic acid, TBPA is the product of the hydrolysis of tetrabromophthalate esters and anhydrides. The carboxylic acid functional groups themselves are generally stable to further hydrolysis under environmentally relevant pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway for TBPA itself.[1]

Experimental Protocols

While specific experimental results for TBPA are limited, its environmental fate can be investigated using standardized OECD guidelines. These protocols provide a framework for assessing the persistence and partitioning of chemicals.

Biodegradation Testing

-

OECD 301: Ready Biodegradability: This screening test provides information on whether a substance is likely to biodegrade rapidly in an aerobic environment. A positive result (e.g., >60% biodegradation within a 10-day window) suggests the substance is not persistent. Given the predictions for TBPA, it is unlikely to pass this test.

-

OECD 307: Aerobic and Anaerobic Transformation in Soil: This simulation test provides data on the rate and pathway of degradation in soil under more environmentally realistic conditions. The test substance is applied to soil samples, which are then incubated in the dark at a controlled temperature and moisture content. Samples are analyzed at various time points to determine the concentration of the parent compound and any transformation products. This test would be crucial for determining the half-life of TBPA in soil.

Hydrolysis Testing

-

OECD 111: Hydrolysis as a Function of pH: This test determines the rate of abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures. As TBPA is expected to be stable to hydrolysis, this test would confirm its persistence in aquatic environments.

Partitioning Behavior Testing

-

OECD 107/117: Partition Coefficient (n-octanol/water): These methods (shake-flask and HPLC, respectively) are used to determine the LogKow of a substance, providing an indication of its potential for bioaccumulation.

-

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method: This method is used to determine the soil adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil and sediment particles.

Analytical Methods

Accurate quantification of TBPA in environmental matrices is essential for fate studies. The following analytical approaches are suitable:

-

Sample Preparation: Solid samples (soil, sediment) typically require extraction with an organic solvent, followed by clean-up steps to remove interfering matrix components. Liquid samples (water) may be pre-concentrated using solid-phase extraction (SPE).

-

Analysis: High-performance liquid chromatography (HPLC) coupled with a mass spectrometer (MS) or a UV detector is the most common technique for the analysis of TBPA. Gas chromatography (GC) can also be used after derivatization of the carboxylic acid groups to make the molecule more volatile.

Environmental Fate Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key relationships and pathways in the environmental fate of this compound.

Conclusion

This compound is a highly persistent environmental contaminant that is formed from the degradation of widely used brominated flame retardants. While direct experimental data on its environmental fate are limited, predictive models and data from structural analogs indicate that it is resistant to biodegradation and hydrolysis. Its partitioning behavior suggests that it will predominantly reside in soil and sediment, with a low to moderate potential for bioaccumulation. Further experimental research, following standardized OECD protocols, is necessary to definitively determine the degradation rates and partitioning coefficients of TBPA and to fully assess its long-term environmental risks.

References

Spectroscopic Analysis of Tetrabromophthalic Acid: A Technical Guide

Introduction

Tetrabromophthalic acid, with the chemical formula C₈H₂Br₄O₄, is a polyhalogenated aromatic carboxylic acid. Its rigid structure and high bromine content make it a compound of interest in materials science and as a precursor in organic synthesis. A thorough spectroscopic characterization is essential for its unambiguous identification and the determination of its purity. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of detailed public data for the acid, spectral information for its close derivative, tetrabromophthalic anhydride, is also included for comparative purposes.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its anhydride.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| This compound | DMSO-d₆ (predicted) | ~13.0 | Broad Singlet | -COOH |

Table 2: ¹³C NMR Spectroscopic Data of Tetrabromophthalic Anhydride

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| Tetrabromophthalic Anhydride | Not Specified | 119.2 | C-Br |

| 133.5 | C-Br | ||

| 160.1 | C=O |

Table 3: IR Spectroscopic Data

| Compound | Technique | Wavenumber (cm⁻¹) | Intensity | Assignment |

| This compound | Neat | 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) | ||

| 1400-1600 | Medium-Strong | Aromatic C=C stretch | ||

| 600-800 | Strong | C-Br stretch | ||

| Tetrabromophthalic Anhydride | KBr Wafer | ~1840, ~1770 | Strong | C=O stretch (Anhydride, symmetric and asymmetric) |

| 1400-1600 | Medium-Strong | Aromatic C=C stretch | ||

| 600-800 | Strong | C-Br stretch |

Note: The IR spectrum of this compound is characterized by a very broad O-H stretch and a carbonyl peak around 1700 cm⁻¹. In contrast, the anhydride shows two distinct carbonyl peaks at higher wavenumbers and lacks the broad O-H band.

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | m/z | Relative Intensity (%) | Assignment |

| This compound | GC-MS | 464, 462, 460, 458, 456 | Not specified | [M]+ (Isotopic cluster for 4 Br atoms) |

| 420, 418, 416, 414, 412 | Not specified | [M-CO₂]+ | ||

| Tetrabromophthalic Anhydride | GC-MS | 464, 462, 460, 458, 456 | Not specified | [M]+ (Isotopic cluster for 4 Br atoms) |

| 420, 418, 416, 414, 412 | Not specified | [M-CO₂]+ |

Note: The mass spectra of both this compound and its anhydride are expected to show a characteristic isotopic pattern for a molecule containing four bromine atoms. The molecular ion peak will appear as a cluster of peaks separated by 2 mass units.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR of this compound (Solid-State or in Solution)

-

Sample Preparation (Solution): Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The use of a solvent that can dissolve the acid is crucial.

-

Sample Preparation (Solid-State): For solid-state NMR, the crystalline sample is packed into a suitable rotor.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance and longer relaxation times of ¹³C nuclei, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

2. Infrared (IR) Spectroscopy

-

Fourier-Transform Infrared (FTIR) Spectroscopy of Solid this compound

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

3. Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization to a more volatile ester may be necessary for good chromatographic performance.

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column. A suitable temperature program is used to elute the analyte.

-

Mass Spectrometry: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In EI, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

Data Analysis: The mass spectrum is recorded, showing the relative abundance of different fragment ions. The molecular ion peak and the isotopic cluster pattern are key for identification.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Industrial Applications of Tetrabromophthalic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tetrabromophthalic acid (TBPA) and its derivatives are a cornerstone of the flame retardant industry, prized for their high bromine content and efficacy in a wide range of polymeric materials. This technical guide provides a comprehensive overview of the industrial applications, synthesis protocols, and performance data of key TBPA derivatives, including Tetrabromophthalic Anhydride (TBPA) and its downstream products like Tetrabromophthalate Diols (PHT4-Diol) and Bis(2-ethylhexyl) tetrabromophthalate (TBPH). The document details their role as both reactive and additive flame retardants in plastics, textiles, coatings, and adhesives, with a focus on their mechanism of action and impact on material properties. Detailed experimental protocols for synthesis and polymer incorporation are provided, alongside quantitative performance data from standard flammability tests. Furthermore, this guide includes visualizations of key experimental workflows and reaction mechanisms to facilitate a deeper understanding of the practical application of these critical chemical compounds.

Introduction to this compound Derivatives

This compound derivatives are organobromine compounds characterized by a phthalic acid backbone with four bromine atoms attached to the aromatic ring. This high level of bromination imparts excellent flame retardant properties, making them indispensable in applications where fire safety is paramount. The two primary derivatives utilized in industrial settings are Tetrabromophthalic Anhydride (TBPA) and its esterified or alcohol-functionalized derivatives.

Tetrabromophthalic Anhydride (TBPA) is a solid, high-melting-point aromatic anhydride. It can be used directly as an additive flame retardant but is more commonly employed as a reactive intermediate in the synthesis of other flame retardants.[1][2] Its reactive nature allows it to be chemically incorporated into polymer backbones, offering permanent flame retardancy with minimal impact on the physical properties of the host material.[3]

Tetrabromophthalate Diols (e.g., PHT4-Diol) are synthesized from TBPA and are widely used as reactive flame retardants, particularly in polyurethane foams.[4] Their hydroxyl functionalities allow them to co-react with isocyanates during the polymerization process, integrating the flame retardant moiety directly into the polyurethane structure.

Tetrabromophthalate Esters (e.g., Bis(2-ethylhexyl) tetrabromophthalate - TBPH) are used as additive flame retardants and plasticizers, particularly in PVC and other flexible polymers.[2][5]

Industrial Applications and Performance Data

The primary industrial application of TBPA derivatives is as flame retardants in a variety of polymers. They function by releasing bromine radicals upon combustion, which interrupt the free-radical chain reactions of the fire in the gas phase.

Polyurethanes (PU)

Tetrabromophthalate diols are extensively used in both rigid and flexible polyurethane foams for construction, automotive, and furniture applications.[4][6]

Table 1: Flame Retardant Performance of Tetrabromophthalate Diol in Polyurethane Foam

| Property | Test Method | PU Foam without FR | PU Foam with PHT4-Diol | Citation |

| ASTM E-84 Flame Spread Index | ASTM E-84 | Not Rated | Class 1 | [4] |

| UL 94 Classification | UL 94 | HB | V-0 (in some formulations) | [7] |

Epoxy Resins

TBPA is a common reactive flame retardant for epoxy resins used in printed circuit boards, adhesives, and coatings.[8] It is typically incorporated by reacting with the epoxy resin or the curing agent.

Table 2: Flame Retardant Performance of TBPA in Epoxy Resins

| Property | Test Method | Epoxy Resin without FR | Epoxy Resin with TBPA | Citation |

| Limiting Oxygen Index (LOI) | ASTM D2863 | ~20% | >30% | [9] |

| UL 94 Classification | UL 94 | V-2 / V-1 | V-0 | [10] |

| Peak Heat Release Rate (pHRR) | Cone Calorimeter (ASTM E1354) | High | Significantly Reduced | [11] |

Polyesters (Unsaturated and Saturated)

TBPA is used as a reactive monomer in the production of flame-retardant unsaturated polyester resins for applications such as electrical components and construction materials.[12]

Table 3: Flame Retardant Performance of TBPA in Polyester Resins

| Property | Test Method | Polyester Resin without FR | Polyester Resin with TBPA | Citation |

| Limiting Oxygen Index (LOI) | ASTM D2863 | ~19% | Increased with TBPA content | [13] |

| UL 94 Classification | UL 94 | HB | V-0 | [12] |

Other Polymer Systems

TBPA and its derivatives also find application as additive flame retardants in a range of thermoplastics.

Table 4: Applications of TBPA Derivatives in Various Thermoplastics

| Polymer | TBPA Derivative | Role | Typical Applications | Citation |

| Acrylonitrile Butadiene Styrene (ABS) | TBPA | Additive | Electronic housings | [12] |

| Polycarbonate (PC) | TBPA | Additive | Electrical connectors, enclosures | [14][15] |

| Polypropylene (PP) | TBPA | Additive | Automotive parts, textiles | [12] |

| Polyethylene (PE) | TBPA | Additive | Wire and cable insulation | [12] |

Experimental Protocols

Synthesis of Tetrabromophthalic Anhydride (TBPA)

This protocol describes a laboratory-scale synthesis of TBPA from phthalic anhydride.

Materials:

-

Phthalic anhydride

-

Fuming sulfuric acid (oleum)

-

Bromine

-

Tin(IV) chloride (catalyst)

-

Tetrabromophthalic anhydride (seed crystal)

-

Sodium hydroxide solution (25%)

-

Hydrochloric acid solution (30%)

-

Ethyl acetate

-

Activated charcoal

Procedure:

-

In a multi-necked reaction flask equipped with a stirrer, dropping funnel, and condenser, add 50g of fuming sulfuric acid.

-

Slowly add 10g of phthalic anhydride while stirring until completely dissolved.

-

Add 0.1g of tin(IV) chloride catalyst and continue stirring to ensure homogeneity.

-

Stage 1: Maintain the reaction temperature at 30°C and add 5g of bromine over 4 hours.

-

Stage 2: Increase the temperature to 60°C and add another 5g of bromine over 4 hours.

-

Stage 3: Increase the temperature to 80°C, add 4g of bromine, and add 0.5g of tetrabromophthalic anhydride seed crystal. Continue the reaction for 5 hours.[16]

-

After the reaction is complete, cool the mixture to 50°C and collect the precipitate by suction filtration.

-

Wash the filter cake and then dissolve it in a 25% sodium hydroxide solution at 80°C, adjusting the pH to 8.

-

Add 0.5g of activated charcoal and stir until homogeneous.

-

Filter the solution and acidify the filtrate with 30% hydrochloric acid to a pH of 0.1 at 93°C.

-

Cool to room temperature and extract the crude this compound with 50g of ethyl acetate.

-

Distill the ethyl acetate under vacuum at 0.09 MPa and 100°C.

-

Dehydrate the resulting solid at 150°C to obtain the final tetrabromophthalic anhydride product.[16]

Preparation of a Flame-Retardant Epoxy Resin Formulation

This protocol outlines the incorporation of TBPA into a bisphenol A epoxy resin system.

Materials:

-

Bisphenol A epoxy resin (e.g., E-51)

-

Tetrabromophthalic anhydride (TBPA)

-

Curing agent (e.g., methylhexahydrophthalic anhydride - MHHPA)

-

Accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol - DMP-30)

Procedure:

-

Pre-heat the bisphenol A epoxy resin to 80°C in a reaction vessel to reduce its viscosity.

-

Slowly add the desired amount of TBPA powder to the heated epoxy resin under mechanical stirring. Continue stirring until the TBPA is completely dissolved and a homogeneous mixture is obtained.

-

Cool the mixture to 60°C and add the MHHPA curing agent and DMP-30 accelerator. Stir thoroughly for 5-10 minutes to ensure uniform distribution.

-

Degas the mixture in a vacuum oven at 60°C to remove any entrapped air bubbles.

-

Pour the formulated resin into a pre-heated mold.

-

Cure the resin in an oven according to a pre-determined curing schedule (e.g., 2 hours at 120°C followed by 2 hours at 150°C). The exact schedule will depend on the specific resin and curing agent system.

-

Allow the cured sample to cool slowly to room temperature before demolding.

Flame Retardancy Testing of Polyurethane Foam

This protocol provides a general procedure for evaluating the flammability of polyurethane foam containing a TBPA derivative using the UL 94 vertical burn test.

Materials:

-

Cured polyurethane foam samples (with and without flame retardant) cut to standard dimensions (125 mm x 13 mm x desired thickness).

-

UL 94 test chamber.

-

Bunsen burner with a specified flame height.

-

Timer.

-

Surgical cotton.

Procedure:

-

Condition the foam specimens for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.

-

Mount a specimen vertically in the specimen holder of the UL 94 test chamber.

-

Place a layer of surgical cotton on the base of the chamber, 300 mm below the lower end of the specimen.

-

Apply a calibrated blue flame of 20 mm height to the center of the lower edge of the specimen for 10 seconds.

-

Remove the flame and record the afterflame time (t1).

-

If the specimen extinguishes, immediately re-apply the flame for another 10 seconds.

-

Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

-

Observe if any flaming drips ignite the cotton below.

-

Repeat the test on a total of five specimens.

-

Classify the material as V-0, V-1, or V-2 based on the UL 94 standard criteria (total afterflame time, individual afterflame times, afterglow time, and ignition of cotton).

Visualizations

Experimental Workflow for Synthesis and Evaluation of TBPA-based Flame Retardant Epoxy Resin

Caption: Workflow for synthesizing TBPA and evaluating its flame retardancy in an epoxy resin.

Simplified Mechanism of Action for Brominated Flame Retardants

Caption: Gas phase radical trapping mechanism of brominated flame retardants.

Conclusion

This compound derivatives are versatile and highly effective flame retardants with a broad range of industrial applications. Their ability to be incorporated both reactively and additively into various polymer systems allows for the tailoring of material properties to meet stringent fire safety standards. This guide has provided an overview of their key applications, quantitative performance data, detailed experimental protocols, and visual representations of important processes. For researchers and professionals in materials science and product development, a thorough understanding of these compounds is essential for the innovation of safer and more reliable products. Further research into synergistic flame retardant systems and the development of more environmentally benign brominated flame retardants will continue to be areas of significant interest.

References

- 1. publications.iafss.org [publications.iafss.org]

- 2. Bis(2-ethylhexyl)tetrabromophthalate - Wikipedia [en.wikipedia.org]

- 3. US3875186A - Process for the production of tetrabromophthalic anhydride - Google Patents [patents.google.com]

- 4. US20060100295A1 - Liquid foam systems and ASTM E-84 class 1 rated rigid, high-density polyurethane foams and articles prepared therefrom - Google Patents [patents.google.com]

- 5. healthvermont.gov [healthvermont.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 12. contegointernational.com [contegointernational.com]

- 13. handifoam.com [handifoam.com]

- 14. www2.ulprospector.com [www2.ulprospector.com]

- 15. polymercrafts.com [polymercrafts.com]

- 16. Tetrabromophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

Methodological & Application